Phenylacetic Anhydride: A Technical Guide for Researchers
Phenylacetic Anhydride: A Technical Guide for Researchers
CAS Number: 1555-80-2 Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol
This guide provides an in-depth overview of phenylacetic anhydride, a significant reagent in organic synthesis, particularly within the realm of drug development. It covers its chemical properties, synthesis, and key applications, with a focus on experimental procedures and relevant biological pathways.
Core Chemical and Physical Properties
Phenylacetic anhydride is a versatile acylating agent, enabling the introduction of the phenylacetyl group into various molecules. While comprehensive data for the anhydride is not extensively published, the properties of its precursor, phenylacetic acid, offer valuable context.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | N/A |
| Molecular Weight | 254.28 g/mol | N/A |
| CAS Number | 1555-80-2 | N/A |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | N/A |
Synthesis of Phenylacetic Anhydride
Phenylacetic anhydride is typically synthesized from phenylacetic acid. A common method involves the dehydration of phenylacetic acid, often facilitated by a dehydrating agent like acetic anhydride. The following protocol is based on procedures for reactions where phenylacetic anhydride is formed as a key intermediate.
Experimental Protocol: Synthesis from Phenylacetic Acid and Acetic Anhydride
This procedure describes the formation of phenylacetic anhydride in a reaction mixture, which is then typically used directly for further synthesis, such as the preparation of phenylacetone.
Materials:
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Phenylacetic acid
-
Acetic anhydride
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Sodium acetate (anhydrous)
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Enamel reaction vessel with stirring and heating capabilities
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Distillation apparatus
Procedure:
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Combine phenylacetic acid, anhydrous sodium acetate, and acetic anhydride in the reaction vessel. A typical molar ratio is 2:1:6 (phenylacetic acid : sodium acetate : acetic anhydride)[2].
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Stir the mixture and heat the vessel to 140-150°C[2].
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Continue heating. Acetic acid will begin to distill. Maintain the overhead temperature at 117-120°C[2].
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The reaction mixture, which now contains phenylacetic anhydride, can be refluxed for a period of 9 to 11 hours to ensure complete formation[2].
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Following the reaction, the excess acetic anhydride and the acetic acid byproduct can be removed by distillation to yield a crude product containing phenylacetic anhydride.
Key Applications in Drug Development and Organic Synthesis
Phenylacetic anhydride's primary utility lies in its ability to acylate nucleophiles, a fundamental transformation in the synthesis of many pharmaceutical compounds.
Acylation of Amines to Form Amides
Phenylacetic anhydride is a potent reagent for the N-acylation of primary and secondary amines, yielding phenylacetamides. This reaction is crucial for the synthesis of a wide array of drug molecules.
Role in Penicillin G Biosynthesis
Phenylacetic acid, the precursor to the anhydride, is a critical side-chain precursor in the industrial production of Penicillin G by Penicillium chrysogenum. The fungus incorporates phenylacetic acid to form the benzyl side chain of the antibiotic[3]. While the anhydride itself is not directly fed to the culture, its chemistry is central to the laboratory synthesis of related compounds.
Biological Pathways Involving Phenylacetic Acid
The metabolic pathways of phenylacetic acid, the precursor to phenylacetic anhydride, are of significant interest in microbiology and plant biology.
Phenylacetic Acid Catabolic Pathway in Acinetobacter baumannii
Acinetobacter baumannii, a pathogenic bacterium, possesses a specific catabolic pathway for phenylacetic acid encoded by the paa operon. This pathway is involved in the bacterium's response to antibiotic and oxidative stress[4][5]. The degradation of phenylacetic acid ultimately yields intermediates for the tricarboxylic acid (TCA) cycle[4].
Caption: Phenylacetic Acid Catabolic Pathway in Acinetobacter baumannii.[4][6]
Spectroscopic Data of Phenylacetic Acid (Precursor)
While detailed spectroscopic data for phenylacetic anhydride is sparse in the literature, the data for its stable precursor, phenylacetic acid, is well-documented and serves as a useful reference.
| Spectroscopy | Key Features of Phenylacetic Acid |
| ¹H NMR | Aromatic protons typically appear as a multiplet, while the methylene protons (CH₂) adjacent to the carboxyl group appear as a singlet. |
| ¹³C NMR | Distinct signals are observed for the carbonyl carbon, the methylene carbon, and the aromatic carbons[7][8][9]. |
| Infrared (IR) | Characterized by a strong carbonyl (C=O) stretching band and a broad O-H stretching band from the carboxylic acid group. |
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CN107118086A - A kind of method that utilization phenylacetic acid prepares phenylacetone - Google Patents [patents.google.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]
- 8. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
